N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Description
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring with an azepane moiety, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2)6-7-21(14-18(3,4)13-17)16(23)19-10-15-11-20-22(12-15)8-9-24-5/h11-12H,6-10,13-14H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQGZSBLCWFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC(C1)(C)C)C(=O)NCC2=CN(N=C2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole intermediate is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Azepane Formation: The azepane ring is synthesized separately, often starting from a suitable diamine and undergoing cyclization reactions.
Coupling Reaction: The final step involves coupling the alkylated pyrazole with the azepane ring using a carboxylation reaction, typically facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carboxamide, potentially yielding amines or alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and azepane derivatives in various chemical reactions.
Biology
Biologically, this compound may be explored for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents for treating various diseases.
Industry
Industrially, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane.
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylhexane-1-carboxamide: Similar structure but with a hexane ring instead of an azepane.
Uniqueness
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its combination of a pyrazole ring with an azepane moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
